(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Description
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a halogenated pyrrolopyridine derivative featuring a hydroxymethyl group at position 3 and a chlorine atom at position 4. This scaffold is integral to medicinal chemistry due to its role as a kinase inhibitor intermediate. Notably, it serves as a precursor in the synthesis of pexidartinib (Turalio®), a CSF1R/c-Kit/FLT3 inhibitor approved for tenosynovial giant cell tumor therapy . The chlorine atom enhances electron-withdrawing effects, improving binding affinity, while the hydroxymethyl group offers a site for further functionalization or hydrogen bonding interactions .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
BHCZHNLCOBUPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Duff Reaction-Mediated Formylation
The Duff reaction (hexamethylenetetramine/acetic acid) is widely employed to introduce formyl groups into electron-rich heterocycles. As demonstrated in pyrrolo[2,3-b]pyridine systems, 5-chloro-1H-pyrrolo[2,3-b]pyridine (3a ) undergoes formylation at position 3 to yield 3-formyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (4a ) under reflux conditions. This intermediate is critical for subsequent reduction to the hydroxymethyl derivative.
Reaction Conditions :
Reduction of 3-Formyl Intermediate
The formyl group in 4a is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder conditions and selectivity in polar aprotic solvents like methanol or tetrahydrofuran (THF).
Optimized Protocol :
-
Substrate : 3-Formyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (4a )
-
Reducing Agent : NaBH₄ (2.0 equiv)
-
Solvent : Methanol
-
Temperature : 0°C to room temperature
-
Duration : 2 hours
Mechanistic Insight :
The reduction proceeds via nucleophilic attack of hydride on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the primary alcohol. Steric hindrance from the pyrrolopyridine ring necessitates prolonged reaction times compared to simpler aldehydes.
Direct Hydroxymethylation via Nucleophilic Addition
Microwave-Assisted Condensation
A patent-pending method employs microwave irradiation to condense 5-chloro-1H-pyrrolo[2,3-b]pyridine with formaldehyde equivalents in a one-pot reaction. This approach bypasses the isolation of the formyl intermediate, improving throughput.
Procedure :
-
Substrate : 5-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Reagents : Paraformaldehyde, potassium carbonate (K₂CO₃)
-
Solvent : Methanol/water (1:1)
-
Temperature : 130°C (microwave)
-
Duration : 30 minutes
Advantages :
-
Rapid reaction kinetics due to microwave dielectric heating.
-
Avoids purification of sensitive intermediates.
Hydroxyalkylation with Epoxides
In a less common route, epoxide ring-opening reactions introduce the hydroxymethyl group. Ethylene oxide reacts with the lithiated pyrrolopyridine at position 3, followed by acid workup to yield the alcohol.
Limitations :
-
Requires stringent anhydrous conditions.
-
Competing side reactions at nitrogen centers reduce yields (~50–60%).
Halogen Exchange and Functional Group Interconversion
Suzuki-Miyaura Coupling for Chlorine Installation
For substrates lacking the 5-chloro substituent, palladium-catalyzed cross-coupling installs chlorine via Suzuki-Miyaura reactions. Aryl boronic acids bearing chloro groups react with brominated precursors under inert atmospheres.
Example :
Hydrolysis of Nitriles
3-Cyano derivatives of pyrrolo[2,3-b]pyridine undergo hydrolysis to carboxylic acids, which are subsequently reduced to alcohols. While indirect, this route offers flexibility for late-stage diversification.
Steps :
-
Nitrile Hydrolysis : 3-Cyano-5-chloro-1H-pyrrolo[2,3-b]pyridine → 3-Carboxy derivative (using H₂SO₄/H₂O).
-
Reduction : Carboxylic acid → Alcohol (via LiAlH₄).
Comparative Analysis of Methods
| Method | Key Step | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Formylation-Reduction | Duff reaction → NaBH₄ | 80–90% | Moderate | High |
| Microwave Condensation | One-pot hydroxymethylation | 88% | Low | Medium |
| Suzuki Coupling | Chlorine installation | 75–85% | High | Low |
Challenges and Optimization Strategies
-
Regioselectivity : Competing functionalization at positions 1 and 7 necessitates protecting groups (e.g., benzenesulfonyl).
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance intermediate stability during formylation.
-
Catalyst Selection : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require rigorous oxygen exclusion .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde or 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Chloro-1H-pyrrolo[2,3-b]pyridine or other reduced derivatives.
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
- Example: 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20a) Key Differences: Bromine replaces chlorine at position 5; phenylethynyl group at position 3 instead of hydroxymethyl. The phenylethynyl group enhances hydrophobicity, favoring membrane penetration but limiting solubility .
b) Non-Halogenated Analogues
- Example: (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS 4414-89-5) Key Differences: Lacks the 5-chloro substituent. Impact: Absence of chlorine reduces electron-withdrawing effects, likely diminishing kinase inhibition potency. The compound’s lower molecular weight may improve solubility but decrease metabolic stability .
Substituent Variations at Position 3
a) Hydroxymethyl vs. Carbonyl Groups
- Example: PLX-4720 (N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide) Key Differences: Carbonyl group replaces hydroxymethyl; additional sulfonamide and difluorophenyl moieties. Impact: The carbonyl group acts as a hydrogen bond acceptor, enhancing affinity for B-RafV600E (IC50 < 50 nM).
b) Methyl vs. Hydroxymethyl Groups
Structural and Pharmacological Comparison Table
Biological Activity
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 182.61 g/mol
- CAS Number : 1346446-99-8
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
- Inhibition of Receptor Tyrosine Kinases : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of receptor tyrosine kinases such as the Colony-Stimulating Factor 1 Receptor (CSF1R). This inhibition can lead to reduced macrophage activity, which is significant in inflammatory and cancer pathways .
- Antibacterial Properties : Some studies have shown that related compounds demonstrate broad-spectrum antibacterial activity against Gram-positive bacteria, suggesting that (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol may possess similar properties .
- Antitumor Activity : The compound's structure suggests potential antitumor activity through modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Study 1: CSF1R Inhibition
A study focusing on the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives highlighted that modifications at specific positions on the pyridine ring can enhance CSF1R inhibitory activity. Compounds with IC values below 5 nM were identified, indicating high potency .
| Compound | IC (nM) | Selectivity |
|---|---|---|
| Compound A | < 5 | High |
| Compound B | 10 | Moderate |
| Compound C | 50 | Low |
Case Study 2: Antibacterial Activity
In another study, derivatives of pyrrolo compounds were tested against various bacterial strains. The results indicated that certain modifications improved solubility and maintained antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Enterococcus faecalis | 8 μg/mL |
| Compound E | Enterococcus faecium | 16 μg/mL |
Q & A
What are the established synthetic routes for (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol, and what are their key challenges?
Level : Basic
Answer :
The synthesis typically involves halogenation and functionalization of the pyrrolopyridine core. A common approach includes:
- Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane (DCM) to introduce carbonyl groups, followed by reduction to the methanol substituent .
- Purification via silica gel column chromatography with gradients of dichloromethane/methanol (e.g., 99:1 ratio) to isolate the product, though yields may be moderate (e.g., 47% as reported for related compounds) .
Challenges : Low yields due to side reactions (e.g., over-halogenation) and purification difficulties caused by polar byproducts.
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Level : Basic
Answer :
- NMR and FTIR : Critical for confirming the methanol (-CH₂OH) and chloro substituents. For example, hydroxyl protons appear as broad signals in ¹H NMR (~1.5–2.5 ppm), while C-Cl stretches are observed near 550–600 cm⁻¹ in FTIR .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure determination. Challenges include obtaining high-quality crystals due to the compound’s polarity; co-crystallization with stabilizing agents (e.g., DMSO) may improve results .
How does the methanol group at position 3 influence biological activity compared to other substituents?
Level : Advanced
Answer :
The methanol group enhances solubility and hydrogen-bonding potential, which can improve target binding. For example:
- Kinase inhibition : In analogs like Pexidartinib (which shares the pyrrolo[2,3-b]pyridine core), substituents at position 3 are critical for CSF1R inhibition (IC₅₀ = 20 nM). Replacing methanol with hydrophobic groups (e.g., methyl) reduces solubility but may increase membrane permeability .
- Comparative SAR : Derivatives with carboxylic acid or amine groups at position 3 show altered selectivity profiles (e.g., B-Raf vs. CSF1R inhibition), highlighting the methanol group’s role in balancing polarity and activity .
How can researchers resolve contradictions in reported biological activity data?
Level : Advanced
Answer :
Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., glioblastoma vs. leukemia models) or incubation times. Standardized protocols (e.g., NIH/3T3 for kinase assays) are recommended .
- Compound purity : Impurities >2% (e.g., unreacted intermediates) can skew results. HPLC-MS validation (≥95% purity) is essential .
- Structural analogs : Compare activity against well-characterized derivatives (e.g., PLX-4720, a B-Raf inhibitor) to contextualize findings .
What strategies optimize synthetic yield and purity for this compound?
Level : Advanced
Answer :
- Catalyst optimization : Use Lewis acids like AlCl₃ in stoichiometric ratios (e.g., 8:1 AlCl₃:substrate) to minimize side reactions during acylation .
- Temperature control : Maintain reflux temperatures <100°C to prevent decomposition of the pyrrolopyridine core .
- Advanced purification : Combine column chromatography with recrystallization (e.g., methanol/water mixtures) to remove polar impurities .
What are the recommended storage and handling protocols?
Level : Basic
Answer :
- Storage : Solutions in DMSO should be stored at -20°C for ≤2 months to prevent hydrolysis. Lyophilized powder is stable at 4°C for >1 year .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the methanol group.
How does the 5-chloro substituent affect further derivatization?
Level : Advanced
Answer :
- Reactivity : The chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introductions) but may require palladium catalysts (e.g., Pd(PPh₃)₄) under mild conditions (50–80°C) .
- Steric effects : Bulky substituents at position 5 can hinder access to position 3, necessitating regioselective protection/deprotection strategies .
What computational tools are recommended for modeling interactions of this compound?
Level : Advanced
Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinase targets (e.g., CSF1R or B-Raf). The methanol group’s hydrogen-bonding capacity is critical for active-site interactions .
- DFT calculations : Gaussian 09 can optimize geometry and predict NMR/IR spectra, aiding in experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
